molecular formula C50H44Cl2N18O24S6 B12772404 1,3-Benzenedisulfonic acid, 4,4'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)- CAS No. 93942-67-7

1,3-Benzenedisulfonic acid, 4,4'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-

Cat. No.: B12772404
CAS No.: 93942-67-7
M. Wt: 1544.3 g/mol
InChI Key: BKAVGOZWVVRCFE-NDSGEXAMSA-N
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Description

1,3-Benzenedisulfonic acid, 4,4’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)- is a complex organic compound with a highly intricate structure. This compound is notable for its extensive use in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-Benzenedisulfonic acid, 4,4’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)- involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.

    Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzenedisulfonic acid, 4,4’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)- is widely used in scientific research, including:

    Chemistry: As a reagent in various chemical reactions and synthesis processes.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1,3-Benzenedisulfonic acid, 4,4’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)- include other benzenedisulfonic acid derivatives and azo compounds. These compounds share similar structural features but may differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Properties

CAS No.

93942-67-7

Molecular Formula

C50H44Cl2N18O24S6

Molecular Weight

1544.3 g/mol

IUPAC Name

4-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-6-[[4-[4-[(E)-2-[4-[[4-[5-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-2,4-disulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,3-disulfonic acid

InChI

InChI=1S/C50H44Cl2N18O24S6/c1-5-69-41(73)35(39(53)71)19(3)37(43(69)75)67-65-27-15-25(31(97(83,84)85)17-33(27)99(89,90)91)57-49-61-45(51)59-47(63-49)55-23-11-9-21(29(13-23)95(77,78)79)7-8-22-10-12-24(14-30(22)96(80,81)82)56-48-60-46(52)62-50(64-48)58-26-16-28(34(100(92,93)94)18-32(26)98(86,87)88)66-68-38-20(4)36(40(54)72)42(74)70(6-2)44(38)76/h7-18,75-76H,5-6H2,1-4H3,(H2,53,71)(H2,54,72)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H2,55,57,59,61,63)(H2,56,58,60,62,64)/b8-7+,67-65?,68-66?

InChI Key

BKAVGOZWVVRCFE-NDSGEXAMSA-N

Isomeric SMILES

CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7S(=O)(=O)O)S(=O)(=O)O)N=NC8=C(N(C(=O)C(=C8C)C(=O)N)CC)O)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7S(=O)(=O)O)S(=O)(=O)O)N=NC8=C(N(C(=O)C(=C8C)C(=O)N)CC)O)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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